molecular formula C18H16N6O2S B2561849 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903278-25-0

2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2561849
CAS No.: 1903278-25-0
M. Wt: 380.43
InChI Key: INZJHOQUDYAATF-UHFFFAOYSA-N
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Description

2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure integrates a nicotinamide moiety, a [1,2,4]triazolo[4,3-b]pyridazine core, and a thiophene ring, a combination designed to engage biological targets through multiple mechanisms. The triazolopyridazine scaffold is recognized for its strong dipole moment and robust hydrogen-bonding capacity, which are crucial for π-π stacking interactions and molecular recognition with enzyme active sites . The incorporated nicotinamide (pyridine-3-carboxamide) moiety is a classic pharmacophore found in numerous bioactive molecules. Notably, nicotinamide and pyridazine-3-carboxamide derivatives have been successfully developed as highly selective allosteric inhibitors of therapeutic targets like Tyrosine Kinase 2 (TYK2) . Furthermore, the electron-rich thiophene heterocycle is a common feature in compounds with diverse biological activities and can enhance a molecule's ability to participate in aromatic stacking interactions . This specific combination of structural features suggests potential for researchers to explore its application as a kinase inhibitor or a modulator of other NAD+-binding enzymes, such as members of the PARP family, where related triazole-containing scaffolds are known to compete with nicotinamide in the binding pocket . As a research chemical, this compound is a valuable scaffold for investigating new therapeutic avenues in areas such as oncology and immunology. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-2-26-18-12(5-3-9-19-18)17(25)20-11-16-22-21-15-8-7-13(23-24(15)16)14-6-4-10-27-14/h3-10H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJHOQUDYAATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that incorporates multiple bioactive moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N6OS\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}\text{S}

This structure features a nicotinamide backbone, a triazole ring, and a thiophene substituent, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing the triazole and thiophene moieties exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. A study demonstrated that a related triazole compound induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

CompoundCancer TypeMechanism of ActionReference
Triazole DerivativeBreast CancerInduction of apoptosis
Thiophene-based CompoundLung CancerCell cycle arrest

Antimicrobial Activity

The presence of the thiophene ring in this compound suggests potential antimicrobial properties. Thiophene derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt that are crucial in cancer progression and survival.

Case Studies

Several studies have evaluated the biological activity of related compounds. For example:

  • A study on 1,2,4-triazole derivatives highlighted their efficacy against various cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Another investigation into thiophene derivatives reported significant antibacterial activity against Gram-positive bacteria with MIC values as low as 5 µg/mL .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Nicotinamide Derivatives

Nicotinamide-based compounds are widely explored for antimicrobial and cytotoxic activities. Key comparisons include:

Compound Substituents/Modifications Biological Activity (Tested Systems) Key Findings Reference
Target Compound Ethoxy group, thiophene-triazolo-pyridazine Not explicitly reported in evidence Hypothesized to combine antimicrobial and cytotoxic properties based on analogs
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Chlorophenyl-thiazole, hydroxynicotinamide Antibacterial (Gram-positive/-negative) Moderate activity; structural rigidity may limit bioavailability
2-[(6-methylbenzothiazol-2-yl)amino]-N-[thiazolidin-3-yl]nicotinamides Benzothiazole, thiazolidinone Antimicrobial (bacteria, fungi) MIC: 2–16 µg/mL (comparable to ciprofloxacin)

Key Observations :

  • Thiophene substitution (vs. benzothiazole in ) could alter target selectivity due to differences in electronic and steric profiles.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives

This scaffold is associated with cytotoxic and kinase-inhibitory effects:

Compound Substituents Biological Activity IC50/EC50 Reference
Target Compound Thiophene, ethoxy-nicotinamide Not explicitly reported Hypothesized cytotoxicity via triazolo-pyridazine core
Compound 24 (from ) Unspecified substituents Cytotoxicity (Hep cell line) IC50: ~2–5 µg/mL (weaker than adriamycin)
Ethyl N-benzoyl-α-heteroaryl-glycinates Benzoyl, heteroaryl groups Synthetic intermediates N/A (used for derivatization)

Key Observations :

  • The thiophene-triazolo-pyridazine fusion in the target compound may improve DNA intercalation or kinase binding compared to simpler derivatives .
  • Cytotoxicity of triazolo-pyridazines is highly substituent-dependent; the ethoxy-nicotinamide arm could reduce off-target effects compared to benzoyl derivatives .
Thiophene-Containing Analogs

Thiophene is a common bioisostere for benzene or furan in drug design:

Compound Core Structure Activity Profile Advantage/Disadvantage Reference
Target Compound Triazolo-pyridazine-thiophene Hypothesized multi-target Thiophene may enhance CNS penetration
Furan-2-yl derivatives (from ) Benzothiazole-furan Antimicrobial Lower metabolic stability vs. thiophene

Key Observations :

  • Thiophene’s sulfur atom may confer redox activity or metal-binding capacity absent in furan or phenyl analogs, influencing mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?

  • Methodology : Begin with a multi-step synthesis involving the formation of the triazolopyridazine core. A thiophene moiety can be introduced via Suzuki-Miyaura coupling (or similar cross-coupling reactions) at the 6-position of the pyridazine ring. The ethoxy group on the nicotinamide component may require protection/deprotection strategies to avoid side reactions. Use 3-picoline or 3,5-lutidine as bases to optimize coupling efficiency, as demonstrated in analogous triazolopyrimidine syntheses .
  • Key Considerations : Monitor reaction intermediates via LC-MS or NMR to confirm regioselectivity, especially for heterocyclic ring formation. Purification via column chromatography or recrystallization is critical due to potential byproducts from competing cyclization pathways.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine orthogonal analytical techniques:

  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities.
  • NMR (¹H, ¹³C, 2D-COSY/HMBC) : Confirm regiochemistry of the triazole ring and substitution patterns on the pyridazine and thiophene groups.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
    • Validation : Cross-reference spectral data with structurally similar triazolopyridazine derivatives (e.g., safety data for AG01AQFE in ) to identify deviations.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Adhere to GHS classifications for acute toxicity (oral, dermal) and eye/skin irritation. Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis. Avoid aerosolization to prevent respiratory exposure .
  • Emergency Measures : For accidental exposure, follow OSHA-recommended procedures: flush eyes with water for 15 minutes, use activated charcoal for ingestion, and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Approach : Perform DFT calculations to predict metabolic stability (e.g., CYP450 interactions) and logP values for lipophilicity. Molecular docking against target proteins (e.g., kinases) can prioritize derivatives with enhanced binding affinity. Use ICReDD’s reaction path search methods to simulate synthetic feasibility of proposed analogs .
  • Data Integration : Combine in silico predictions with experimental ADME assays (e.g., microsomal stability, plasma protein binding) to validate computational models.

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Troubleshooting Framework :

  • Assay Conditions : Control variables like solvent (DMSO concentration), pH, and temperature. For cell-based assays, validate target engagement via CRISPR knockdown or competitive binding studies.
  • Off-Target Effects : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific interactions.
  • Statistical Design : Apply factorial experimental designs (e.g., Taguchi methods) to identify confounding factors, as outlined in chemical engineering optimization studies .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?

  • Methodology :

  • Core Modifications : Systematically vary substituents on the triazole, pyridazine, and thiophene moieties. For example, replace ethoxy with methoxy or trifluoromethyl groups to assess electronic effects.
  • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in vivo efficacy models. Use PubChem data (e.g., analogs in ) to benchmark activity .
    • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, steric parameters) with biological outcomes.

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Root Cause Analysis :

  • Bioavailability : Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assay). Poor oral absorption may necessitate prodrug strategies.
  • Metabolic Instability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ethoxy group oxidation). Introduce deuterium or fluorine to block metabolic pathways .
    • Mitigation : Re-optimize lead compounds using parallel medicinal chemistry (PMC) approaches, integrating pharmacokinetic and pharmacodynamic data iteratively.

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